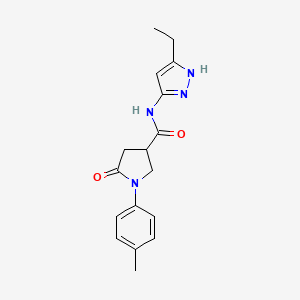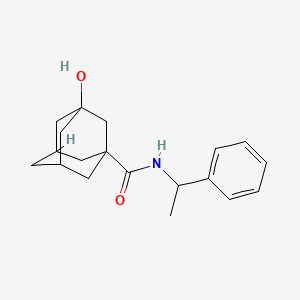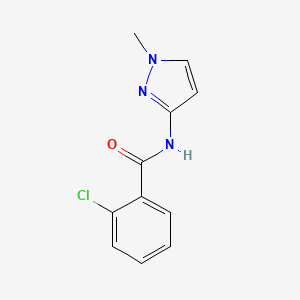![molecular formula C18H21N3O B7534999 [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied due to its potential biological activities, including its use as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in disease progression. It may also exert its effects by modulating intracellular signaling pathways.
Biochemical and Physiological Effects:
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone in lab experiments include its high potency and selectivity, as well as its ability to target specific enzymes or receptors. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs with fewer side effects. Additionally, the synthesis of new derivatives of [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone may lead to the discovery of novel compounds with improved biological activities.
Métodos De Síntesis
The synthesis of [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone can be achieved through several methods. One of the most common methods is the reaction of 2-chloronicotinoyl chloride with 3-methyl-4-(3-methylphenyl)piperazine in the presence of a base. This method yields the desired compound with high purity and good yield.
Aplicaciones Científicas De Investigación
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone has been studied for its potential biological activities, including its use as a pharmaceutical agent. It has been found to exhibit significant activity against a variety of diseases, including cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-6-5-7-16(12-14)21-11-10-20(13-15(21)2)18(22)17-8-3-4-9-19-17/h3-9,12,15H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINIXQGJCKASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)

![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)

![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)